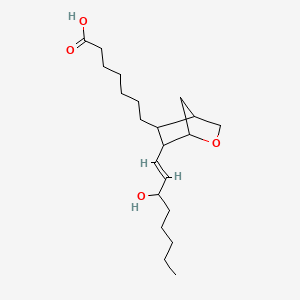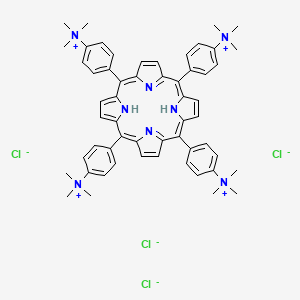
5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a potent and selective inhibitor of checkpoint kinase 1 (CHK1), a critical enzyme involved in the cellular response to DNA damage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted analogs .
Wissenschaftliche Forschungsanwendungen
5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying the cellular response to DNA damage.
Medicine: It is being investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit CHK1.
Industry: It is used in the development of new pharmaceuticals and chemical processes.
Wirkmechanismus
The mechanism of action of 5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile involves the inhibition of CHK1, a serine-threonine kinase that plays a crucial role in the DNA damage response. By inhibiting CHK1, this compound can prevent the repair of damaged DNA, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the ATR-CHK1 pathway and the regulation of cell cycle checkpoints .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-((4-Aminopyridin-2-yl)amino)pyrazine-2-carbonitrile: Another CHK1 inhibitor with a similar structure but different substituents.
®-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile: A compound with a morpholine group instead of a piperidine group.
Uniqueness
The uniqueness of 5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile lies in its specific substituents, which confer high selectivity and potency as a CHK1 inhibitor. This makes it a valuable compound for both research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C16H20N8 |
|---|---|
Molekulargewicht |
324.38 g/mol |
IUPAC-Name |
5-[[5-amino-4-(piperidin-3-ylmethylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C16H20N8/c17-5-12-8-22-16(10-20-12)24-15-4-14(13(18)9-23-15)21-7-11-2-1-3-19-6-11/h4,8-11,19H,1-3,6-7,18H2,(H2,21,22,23,24) |
InChI-Schlüssel |
FICDGXNPBOQNHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)CNC2=CC(=NC=C2N)NC3=NC=C(N=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]-](/img/structure/B12341013.png)


![Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12341023.png)

![2-[[6-[[(3R)-1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B12341037.png)

![Octahydropyrano[4,3-b]morpholine](/img/structure/B12341045.png)
![ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate](/img/structure/B12341071.png)

![1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(13Z)-1-oxo-13-docosen-1-yl]oxy]-, inner salt](/img/structure/B12341077.png)

![5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine](/img/structure/B12341087.png)
![6-(Propan-2-yl)-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-4-one hydrochloride](/img/structure/B12341099.png)
